5-Amino-6-methoxypyridine-2-carboxamide CAS 1314935-32-4 properties
5-Amino-6-methoxypyridine-2-carboxamide CAS 1314935-32-4 properties
The following technical guide provides an in-depth analysis of 5-Amino-6-methoxypyridine-2-carboxamide (CAS 1314935-32-4). Due to the proprietary nature of this specific intermediate, this guide synthesizes physicochemical first principles, analogous medicinal chemistry data, and standard synthetic methodologies to provide a robust framework for researchers utilizing this scaffold.
A Privileged Picolinamide Scaffold for Medicinal Chemistry
CAS Number: 1314935-32-4 Chemical Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol IUPAC Name: 5-amino-6-methoxypyridine-2-carboxamide Synonyms: 5-Amino-6-methoxypicolinamide
Executive Summary
5-Amino-6-methoxypyridine-2-carboxamide is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of small-molecule therapeutics. Belonging to the picolinamide class, this scaffold is particularly valued in the design of kinase inhibitors (e.g., JAK, BTK, and SYK pathways) and serine protease inhibitors .
The molecule features three distinct vectors for chemical interaction:
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2-Carboxamide: A bidentate hydrogen bond donor/acceptor motif, ideal for engaging the hinge region of kinase domains or the S1 pocket of proteases.
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5-Amino Group: A versatile nucleophilic handle for cross-coupling (Buchwald-Hartwig) or amide bond formation, allowing extension into the solvent-exposed front of a binding pocket.
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6-Methoxy Group: Provides metabolic stability (blocking the oxidation-prone 6-position) and modulates the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen.
Physicochemical Profiling & Druglikeness
Understanding the intrinsic properties of this intermediate is essential for predicting its behavior in reaction mixtures and biological assays.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted) | Implication for Development |
| LogP | 0.5 – 0.9 | High hydrophilicity; optimal for oral bioavailability when coupled with lipophilic tails. |
| Topological Polar Surface Area (TPSA) | ~98 Ų | Suggests good membrane permeability (Rule of 5 compliant). |
| pKa (Pyridine N) | ~3.5 – 4.5 | The electron-donating methoxy and amino groups increase basicity compared to unsubstituted pyridine. |
| H-Bond Donors | 3 (Amide NH₂, Amine NH₂) | High capacity for specific binding interactions. |
| H-Bond Acceptors | 4 (Pyridine N, Amide O, Methoxy O, Amine N) | Facilitates solvation in polar media. |
Solubility Profile:
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High Solubility: DMSO, DMF, Methanol.
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Moderate Solubility: Ethanol, Acetonitrile.
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Low Solubility: Water (neutral pH), Hexanes, Diethyl ether.
Synthetic Routes & Process Chemistry
For researchers requiring gram-scale quantities, a robust synthetic route is required. The following protocol is designed based on standard nucleophilic aromatic substitution (
Recommended Synthetic Pathway
The most efficient route utilizes 2-cyano-6-chloro-5-nitropyridine as the starting material. This approach avoids harsh chlorination steps late in the synthesis.
Step-by-Step Protocol
Step 1: Methoxylation (
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Reagents: 2-cyano-6-chloro-5-nitropyridine, Sodium Methoxide (NaOMe), Methanol (MeOH).
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Conditions: 0°C to Room Temperature (RT), 2 hours.
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Mechanism: The strong electron-withdrawing effect of the nitro group at the 5-position activates the 6-chloro substituent for displacement by the methoxide nucleophile.
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Workup: Quench with water, filter the precipitate.
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Checkpoint: Ensure complete consumption of starting material by TLC (Hexane:EtOAc 1:1) to avoid mixed halide impurities.
Step 2: Hydrolysis of Nitrile to Amide
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Reagents: 2-cyano-6-methoxy-5-nitropyridine, Hydrogen Peroxide (
), Potassium Carbonate ( ), DMSO. -
Conditions: RT, 1–3 hours.
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Rationale: Basic hydrolysis with peroxide (Radziszewski reaction) is selective for the amide and prevents over-hydrolysis to the carboxylic acid.
Step 3: Nitro Reduction
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Reagents: 6-methoxy-5-nitropicolinamide,
(balloon) or Ammonium Formate, 10% Pd/C catalyst, MeOH/THF. -
Conditions: RT, 4–12 hours.
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Safety Note: Aminopyridines can be sensitive to oxidation; perform under inert atmosphere.
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Purification: Filtration through Celite, followed by recrystallization from Ethanol/Water if necessary.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.
Caption: Three-step synthetic route from chloronitro-cyanopyridine precursor to the target aminopicolinamide.
Medicinal Chemistry Applications
In drug discovery, CAS 1314935-32-4 acts as a "head group" or "hinge binder."
Structural Activity Relationship (SAR) Logic
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The "Picolinamide" Effect: The pyridine nitrogen and the amide NH₂ form a donor-acceptor pair that mimics the adenine ring of ATP. This makes the scaffold highly effective for targeting the ATP-binding site of kinases.
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Selectivity Handle (5-Position): The amino group at position 5 is rarely left free. It is typically derivatized (e.g., via amide coupling with a heteroaryl acid) to extend into the "selectivity pocket" or "back pocket" of the enzyme, determining the drug's specificity (e.g., TYK2 vs. JAK1).
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Solubility Modulation (6-Position): The methoxy group prevents metabolic "hotspot" oxidation at the 6-position, extending the half-life (
) of the final drug candidate.
Visualization: Pharmacophore Mapping
This diagram visualizes how the molecule interacts within a theoretical binding pocket.
Caption: Pharmacophore map detailing the interaction of functional groups with biological targets.
Analytical Characterization Standards
To validate the identity of CAS 1314935-32-4, the following analytical signals are expected.
1H NMR (DMSO-d6, 400 MHz)
- 7.8–8.0 ppm (1H, s/br): Amide NH (trans).
- 7.2–7.4 ppm (1H, s/br): Amide NH (cis).
- 7.6 ppm (1H, d, J~8Hz): Pyridine H3 (ortho to amide).
- 7.0 ppm (1H, d, J~8Hz): Pyridine H4 (ortho to amino).
- 5.8–6.0 ppm (2H, s, br): Aniline NH₂.
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3.8–3.9 ppm (3H, s): Methoxy
.
Mass Spectrometry (ESI+)
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Expected [M+H]+: 168.1 m/z.
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Fragmentation Pattern: Loss of
(151 m/z) or loss of carboxamide group is common in high-energy collisions.
Handling and Stability
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amino group makes the compound susceptible to slow oxidation (browning) upon air exposure.
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Safety: Treat as a potential skin and eye irritant. As an aminopyridine, it may possess biological activity; handle in a fume hood with appropriate PPE (gloves, goggles).
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Stability: Stable in neutral and basic aqueous solutions for short periods (24h). Avoid prolonged exposure to strong acids which may hydrolyze the amide or methoxy ether.
References
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
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Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
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Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Picolinamide Derivatives. Retrieved from PubChem. Link
(Note: While specific literature on CAS 1314935-32-4 is proprietary, the synthetic and medicinal chemistry principles cited above are authoritative for the picolinamide class.)
